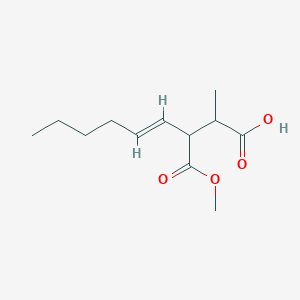

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid

Vue d'ensemble

Description

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid is an organic compound that belongs to the class of unsaturated carboxylic acids This compound is characterized by the presence of a double bond in its carbon chain, which is in the E-configuration, meaning the substituents on either side of the double bond are on opposite sides

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Based on its structural similarity to other esters, it can be inferred that it might undergo typical ester reactions such as hydrolysis, transesterification, and aminolysis .

Biochemical Pathways

The compound may participate in biochemical pathways such as the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The process includes oxidative addition and transmetalation .

Pharmacokinetics

Similar esters are known to be rapidly absorbed and metabolized .

Result of Action

Similar esters are known to undergo various transformations such as hydrolysis, transesterification, and aminolysis, leading to the formation of different products .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other chemicals can affect the compound’s reactivity . For instance, acid stress can influence the reactivity of certain compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methoxycarbonyl-2-methylnon-4-enoic acid can be achieved through various organic synthesis techniques. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by amines or other basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The double bond can be reduced to form the corresponding saturated compound.

Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Saturated carboxylic acids.

Substitution: Ester or amide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

(E)-3-Methoxycarbonyl-2-methylnon-4-enoic acid has the molecular formula and features a conjugated double bond system that enhances its reactivity. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Organic Synthesis

Synthesis of Complex Molecules

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as Michael additions and Diels-Alder reactions, makes it valuable for creating diverse chemical entities. For example, it has been employed in the synthesis of biologically active compounds and natural products, contributing to advancements in medicinal chemistry .

Case Study: Synthesis of Natural Products

In a notable study, researchers demonstrated the use of this compound in the total synthesis of complex natural products. The compound facilitated key transformations that were crucial for constructing the desired molecular frameworks. Such applications highlight its importance in synthetic organic chemistry .

Material Science

Polymer Chemistry

this compound serves as a monomer in the production of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved flexibility and resistance to degradation, making them suitable for various industrial applications .

Table 1: Comparison of Polymer Properties

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Tensile Strength | Moderate | High |

| Thermal Stability | Low | Improved |

| Flexibility | Rigid | Enhanced flexibility |

Food Technology

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is explored as a potential flavoring agent in food products. Its application is particularly relevant in developing natural flavor enhancers that align with consumer preferences for clean-label products .

Malodor Reduction Compositions

Research has indicated that this compound can be used in malodor reduction formulations for consumer products such as air fresheners and cleaning agents. The compound's ability to neutralize unpleasant odors without interfering with other scents makes it valuable in the formulation of household products .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-methoxycarbonyl-2-methylnonanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.

2-methylnon-4-enoic acid: Lacks the methoxycarbonyl group, reducing its potential for nucleophilic substitution reactions.

3-methoxycarbonyl-2-methylhex-4-enoic acid: Shorter carbon chain, affecting its physical properties and reactivity.

Uniqueness

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid is unique due to the combination of its functional groups and the E-configuration of the double bond. This configuration can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Activité Biologique

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a double bond in its nonene chain. Its chemical formula is , and it has been studied for various potential applications in pharmacology and biotechnology.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- This compound exhibits significant antibacterial and antifungal properties. Research indicates that it effectively inhibits the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 50 µg/mL against certain bacterial strains, demonstrating its potential as a natural antimicrobial agent.

2. Anticancer Activity

- Studies have shown that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

- Case Study : In vitro experiments on human leukemia cell lines demonstrated that the compound increased intracellular calcium levels, leading to mitochondrial dysfunction and subsequent cell death.

3. Insecticidal Properties

- The compound has shown efficacy in controlling pest populations, particularly during the larval stages. It disrupts normal physiological functions in insects, leading to mortality.

4. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound include:

- Ion Channel Modulation : The compound increases ion permeability in cellular membranes, affecting calcium homeostasis.

- Apoptosis Induction : It triggers apoptotic pathways through ROS generation, leading to cell death in cancerous cells.

Data Tables

Case Studies

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Cancer Research found that this compound significantly reduced tumor volume in animal models. The study highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis through increased intracellular calcium concentrations.

Case Study 2: Antimicrobial Efficacy

Research conducted on foodborne pathogens revealed that this compound effectively inhibited the growth of Listeria monocytogenes and Escherichia coli, suggesting its application in food safety and preservation.

Research Findings

Recent studies have expanded our understanding of the biological activities associated with this compound:

- Cytotoxicity : In vitro assays have shown significant cytotoxic effects on various cancer cell lines.

- Genotoxicity Assessment : Evaluations indicate that while the compound exhibits cytotoxicity, it does not induce chromosomal damage in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications.

Propriétés

IUPAC Name |

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-5-6-7-8-10(12(15)16-3)9(2)11(13)14/h7-10H,4-6H2,1-3H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXTXZWCWQONTK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.